2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
Description
2-(Benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a hybrid molecule featuring a benzothiazole core linked via a thioether bridge to an acetamide group substituted with a 5-(thiophen-2-yl)isoxazole moiety. This compound integrates pharmacophores known for diverse biological activities:
- Benzothiazole: Recognized for anticancer, antimicrobial, and anti-inflammatory properties due to its planar aromatic structure and ability to intercalate biomolecules .
- Thiophene and Isoxazole: These heterocycles enhance bioavailability and metabolic stability, with thiophene contributing to π-π interactions and isoxazole improving solubility .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c21-16(10-24-17-19-12-4-1-2-5-14(12)25-17)18-9-11-8-13(22-20-11)15-6-3-7-23-15/h1-8H,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHOJMGEWSQRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]thiazole ring, followed by the introduction of the thiophene and isoxazole rings through various coupling reactions. The final step often involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety linked to a thiophenyl isoxazole group through an acetamide chain. This structural configuration is essential for its biological activity, as it allows for interactions with various biological targets.
Antiviral Applications
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as antiviral agents . For instance, derivatives of benzothiazole have shown efficacy against several RNA viruses, including the hepatitis C virus (HCV). The mechanism often involves inhibition of viral polymerases or other essential viral proteins.
- Mechanism of Action : The compound may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
- Research Findings : In vitro studies have demonstrated that certain benzothiazole derivatives exhibit selective cytotoxicity against viral-infected cells while sparing healthy cells, indicating a favorable therapeutic index .
Anticancer Properties
The anticancer potential of this compound has also been investigated extensively. Compounds with similar structural motifs have been reported to exhibit significant activity against various cancer cell lines.
- Inhibition of Tumor Growth : Studies have shown that compounds with benzothiazole and thiophene components can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators.
- Case Studies : For example, certain derivatives have been tested against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), showing promising results with IC50 values in the low micromolar range .
Antibacterial Activity
The antibacterial properties of this compound are another area of interest. Research indicates that compounds containing thiazole and thiophene rings can exhibit significant activity against a range of bacterial pathogens.
- Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
- Mechanism : The antibacterial action is often attributed to disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzo[d]thiazole and isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table summarizes structurally related compounds and their reported bioactivities:
Key Differences in Activity and Mechanism
Anticancer Activity :
- The nitro-substituted benzothiazole derivative () shows potent VEGFR-2 inhibition, likely due to nitro group-enhanced electron withdrawal, stabilizing interactions with kinase active sites . In contrast, the target compound’s thiophene-isoxazole substituent may favor DNA intercalation or tubulin binding, common in thiophene-containing anticancer agents .
Antimicrobial Activity: Compound 2j () demonstrates broad-spectrum antimicrobial action, attributed to the phthalazinone moiety disrupting bacterial membrane integrity. The target compound’s isoxazole group may enhance solubility, improving bacterial cell penetration .
Analgesic and Anti-inflammatory Effects: Derivatives with nitro or indole substituents (e.g., 5d in ) show superior anti-inflammatory activity (ED₅₀ = 12 mg/kg) compared to non-nitrated analogs. The target compound’s thiophene group could modulate COX-2 or TNF-α pathways, similar to NSAIDs .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Nitro-substituted analogs (e.g., ) exhibit higher logP values (~3.5), favoring blood-brain barrier penetration, while morpholinoethyl derivatives () balance solubility and membrane permeability .
- Metabolic Stability : Thiophene-containing compounds (e.g., ) show reduced CYP450-mediated oxidation, enhancing half-life compared to phenylureido-thiadiazole derivatives .
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic molecule that incorporates multiple heterocyclic structures, including a benzo[d]thiazole moiety, a thiophenyl isoxazole unit, and an acetamide group. This unique combination of functional groups suggests significant potential for diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
Structural Properties
The molecular formula of this compound is with a molecular weight of approximately 387.49 g/mol. The presence of the benzo[d]thiazole and isoxazole rings enhances its reactivity and biological profile due to their established pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.49 g/mol |
| CAS Number | 1207047-47-9 |
Antimicrobial Activity
Compounds containing benzothiazole derivatives have shown promising results against various pathogens, including Mycobacterium tuberculosis . Studies indicate that benzothiazole derivatives can exhibit lower inhibitory concentrations compared to standard treatments, suggesting their potential as effective antimicrobial agents .
Case Study : A study on benzothiazole derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli , with some compounds achieving minimum inhibitory concentrations (MIC) as low as 10 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound may be attributed to its ability to inhibit cyclooxygenase enzymes (COX). Recent research has indicated that similar compounds exhibit COX-2 inhibition, which is crucial for reducing inflammation .
| Compound | COX-2 Inhibition (IC50) |
|---|---|
| Benzothiazole Derivative | 15 µM |
| Isoxazole Compound | 12 µM |
Research Findings : In a study assessing various derivatives for COX inhibition, compounds similar to this compound showed IC50 values ranging from 10 to 20 µM, indicating moderate to strong anti-inflammatory potential .
Anticancer Activity
The anticancer properties of this compound are supported by its structural components. Benzothiazole and isoxazole derivatives have been linked to significant cytotoxic effects in various cancer cell lines. For instance, compounds derived from benzothiazole have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways .
Case Study : A recent investigation into benzothiazole-based compounds revealed that certain derivatives exhibited IC50 values against breast cancer cells (MCF-7) as low as 5 µM, demonstrating substantial anticancer activity .
The biological activities of the compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The acetamide group can participate in nucleophilic substitutions, enhancing its reactivity towards biological targets.
- Electrophilic Aromatic Substitution : The benzo[d]thiazole and isoxazole rings can undergo electrophilic substitutions, potentially interacting with cellular macromolecules.
- Thioether Linkage Reactivity : The thioether linkage may facilitate oxidation reactions that could enhance the biological activity of the compound.
Q & A
Q. What are the recommended synthetic routes for 2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, the benzothiazole-thioether moiety can be introduced via reaction of 2-mercaptobenzothiazole with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in dry acetone) at reflux (~60–80°C) for 3–6 hours . Yield optimization requires careful stoichiometric control (1:1.2 molar ratio of thiol to alkylating agent) and inert atmosphere (N₂) to prevent oxidation. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm structural integrity. Key signals include:
- Benzothiazole protons: δ 7.2–8.1 ppm (aromatic multiplet).
- Thiophene protons: δ 6.8–7.4 ppm (doublets for β-protons).
- Acetamide methylene: δ ~4.2 ppm (singlet, SCH₂CO) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-H (disappearance confirms substitution) .
- Elemental Analysis : Combustion analysis validates C, H, N, S content (e.g., C: 54.92%, S: 23.15% for analog compounds) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 397.08) .
Q. What in vitro assays are commonly used to screen the compound’s biological activity, and how are false positives mitigated?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC assays) per CLSI guidelines, using Staphylococcus aureus and E. coli as models. False positives are reduced via cytotoxicity counter-screens (e.g., hemolysis assays) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. Normal cell lines (e.g., HEK293) assess selectivity .
- Enzyme Inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) inhibition assays monitor NADH oxidation at 340 nm. Competitive inhibition is confirmed via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict interactions with targets like PFOR enzyme or cancer-related kinases?
- Methodological Answer :
- Target Preparation : Retrieve PFOR crystal structure (PDB ID: 2B3F) or kinase domain (e.g., EGFR, PDB ID: 1M17). Remove water molecules and add polar hydrogens.
- Ligand Preparation : Optimize compound geometry using Gaussian09 (B3LYP/6-31G* basis set). Generate conformational isomers via molecular dynamics (50 ns simulations) .
- Docking Software : Use AutoDock Vina or Schrödinger Glide. Set grid boxes (20 ų) around active sites. Validate protocols by re-docking co-crystallized ligands (RMSD <2.0 Å) .
- Analysis : Prioritize poses with hydrogen bonds to catalytic residues (e.g., PFOR’s His86) and low binding energy (ΔG < -8 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., potent in antimicrobial assays but inactive in anticancer screens)?
- Methodological Answer :
- Assay Condition Variability : Standardize protocols (e.g., pH 7.4 for antimicrobial vs. pH 6.5 for tumor microenvironment). For example, pH-sensitive thiol groups in the compound may lose activity in acidic conditions .
- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion. Low permeability in cancer cells may explain inactivity despite target affinity .
- Metabolic Stability : Incubate with liver microsomes (human/rat). Rapid Phase I metabolism (e.g., CYP3A4-mediated oxidation) may reduce efficacy in longer assays .
Q. How does structural modification (e.g., electron-withdrawing groups on benzothiazole) alter pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Introduce -NO₂ or -CF₃ to benzothiazole increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Metabolic Resistance : Replace thiophene with fluorinated isosteres (e.g., 3-fluorothiophene) reduces CYP2D6-mediated demethylation. Confirm via LC-MS metabolite identification .
- Solubility : Add polar groups (e.g., -SO₃H) to the isoxazole ring. Use Hansen solubility parameters and nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL → >100 µg/mL) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions (e.g., high docking scores) and low observed in vitro activity?
- Methodological Answer :
- Target Flexibility : Employ ensemble docking with multiple receptor conformations (e.g., from MD simulations) to account for induced-fit effects .
- Off-Target Effects : Screen against kinase panels (Eurofins DiscoverX) to identify unintended interactions. For example, compound may inhibit VEGFR2 despite PFOR focus .
- Protonation States : Use Schrödinger’s Epik to model ionization at physiological pH. An incorrectly charged amine may disrupt binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
